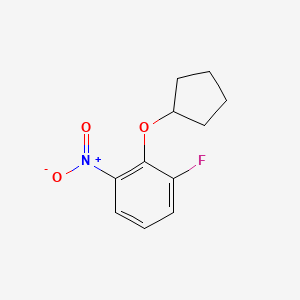

2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene is an organic compound with the molecular formula C11H12FNO3. It is characterized by the presence of a cyclopentyloxy group attached to a benzene ring, which also contains a fluorine atom and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene typically involves the reaction of 2-fluoro-3-nitrophenol with cyclopentanol in the presence of an acidic catalyst. The reaction proceeds through the formation of an ether linkage between the phenol and the alcohol. The reaction conditions generally include heating the reactants to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction of the starting materials. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The cyclopentyloxy group can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Reduction: 2-(Cyclopentyloxy)-1-fluoro-3-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Cyclopentanone or cyclopentanoic acid derivatives.

Applications De Recherche Scientifique

2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the fluorine atom can enhance the compound’s binding affinity to target proteins.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Cyclopentyloxy)-1-fluoro-4-nitrobenzene: Similar structure but with the nitro group in a different position.

2-(Cyclopentyloxy)-1-chloro-3-nitrobenzene: Contains a chlorine atom instead of fluorine.

2-(Cyclopentyloxy)-1-fluoro-3-aminobenzene: The nitro group is reduced to an amino group.

Uniqueness

2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene is unique due to the combination of its cyclopentyloxy, fluorine, and nitro groups, which confer distinct chemical and physical properties. The presence of the fluorine atom can enhance the compound’s stability and reactivity, while the nitro group provides a site for further chemical modifications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

2-(Cyclopentyloxy)-1-fluoro-3-nitrobenzene is an organic compound notable for its unique structural features, including a cyclopentyloxy group, a fluorine atom, and a nitro group. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. Understanding the biological activity of this compound is crucial for its application in drug development and other therapeutic areas.

The molecular formula of this compound is C11H12FNO3. Its structure allows for diverse chemical reactions, including reductions, substitutions, and oxidations. For instance, the nitro group can be reduced to an amino group, while the fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several potential applications:

- Antimicrobial Activity : Nitro-containing compounds are known for their broad-spectrum antibacterial properties. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may exhibit similar activity.

- Antitubercular Properties : Compounds with nitro groups have been evaluated for their antitubercular effects. A study on related compounds demonstrated significant activity against Mycobacterium tuberculosis, indicating potential for this compound in tuberculosis treatment .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific biomolecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to inhibition of critical pathways in microbial or cancer cells. The presence of the fluorine atom may enhance binding affinity to target proteins, thereby increasing the compound's efficacy.

Antimicrobial Activity

A study focused on the synthesis and biological evaluation of nitro-containing compounds showed that derivatives related to this compound exhibited varying levels of activity against M. tuberculosis. For example, derivatives with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL against resistant strains . These findings suggest that structural modifications around the nitro group can significantly influence biological activity.

Cytotoxicity Assessments

In vitro assessments of related compounds have also indicated low cytotoxicity against human cell lines, suggesting a favorable safety profile. The most potent derivatives did not exhibit significant inhibitory effects on tumor cell lines, which is promising for developing drugs with selective action against pathogens without harming human cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 2-(Cyclopentyloxy)-1-fluoro-4-nitrobenzene | Nitro at para position | Potentially lower activity than ortho/ meta variants |

| 2-(Cyclopentyloxy)-1-chloro-3-nitrobenzene | Chlorine instead of fluorine | Similar antimicrobial properties |

| 2-(Cyclopentyloxy)-1-fluoro-3-aminobenzene | Reduced nitro to amino | Increased biological activity |

This table highlights how variations in substituents and positions can affect biological activity, emphasizing the importance of structural optimization in drug design.

Propriétés

IUPAC Name |

2-cyclopentyloxy-1-fluoro-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c12-9-6-3-7-10(13(14)15)11(9)16-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITNISDUHPZFZSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C=CC=C2F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.